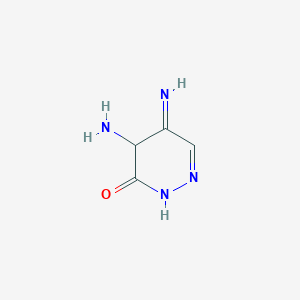

5-amino-4-imino-1H-pyridazin-6-one

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C4H6N4O |

|---|---|

Molekulargewicht |

126.12 g/mol |

IUPAC-Name |

5-amino-4-imino-1H-pyridazin-6-one |

InChI |

InChI=1S/C4H6N4O/c5-2-1-7-8-4(9)3(2)6/h1,3,5H,6H2,(H,8,9) |

InChI-Schlüssel |

DTLXUUUCOHGJAW-UHFFFAOYSA-N |

Kanonische SMILES |

C1=NNC(=O)C(C1=N)N |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 5 Amino 4 Imino 1h Pyridazin 6 One and Its Structural Analogues

Conventional Synthetic Routes to 5-amino-4-imino-1H-pyridazin-6-one Derivatives

Conventional methods for synthesizing pyridazinone cores have been well-established, providing a foundation for the creation of a wide array of derivatives. These approaches often involve cyclization reactions of appropriately substituted precursors.

Cyclocondensation and Annulation Reactions in Pyridazinone Formation

Cyclocondensation and annulation reactions are fundamental strategies for constructing the pyridazinone ring. researchgate.net These reactions typically involve the formation of the heterocyclic ring from acyclic precursors in a single step.

One common approach is the reaction of 1,4-dicarbonyl compounds or their equivalents with hydrazine (B178648) derivatives. For instance, 4-oxoenoic acid derivatives can react with hydrazines to yield pyridazinones. researchgate.net Similarly, the cyclocondensation of arylhydrazonomalononitriles with reagents like malononitrile (B47326) has been utilized to prepare pyridazinone systems. uminho.pt The mechanism often involves an initial condensation to form a hydrazone, followed by an intramolecular cyclization and subsequent aromatization to furnish the pyridazinone ring. researchgate.net

Annulation reactions, which involve the formation of a new ring onto an existing one, are also employed. A [5+1] annulation strategy has been developed for the synthesis of related dihydropyrans, showcasing the versatility of annulation reactions in heterocycle synthesis. rsc.org

Table 1: Examples of Cyclocondensation Reactions in Pyridazinone Synthesis

| Starting Materials | Reagents | Product | Reference |

| Arylhydrazonomalononitriles | Malononitrile | Pyridazine (B1198779) derivatives | uminho.pt |

| 4-Oxoenoic acid derivatives | Hydrazine | Pyridazinones | researchgate.net |

| Arenes, Cyclic anhydride (B1165640) | [bmim]Br/AlCl3, Hydrazine | Pyridazinones/Phthalazinones | researchgate.net |

Hydrazine-Mediated Ring Closure Strategies

Hydrazine and its derivatives are crucial reagents in the synthesis of pyridazinones, acting as the nitrogen source for the heterocyclic ring. researchgate.netrsc.orgresearchgate.net The reaction of a 1,4-dicarbonyl compound with hydrazine is a classic and widely used method. youtube.com

For example, the synthesis of 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone is achieved by refluxing 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid with hydrazine hydrate (B1144303) in ethanol. nih.gov The subsequent dehydrogenation of the resulting dihydropyridazinone yields the corresponding 3(2H)-pyridazinone. nih.gov

Hydrazine-catalyzed ring-closing carbonyl-olefin metathesis (RCCOM) has also emerged as a powerful tool for synthesizing polycyclic heteroaromatic compounds, demonstrating the versatility of hydrazine in facilitating ring closure. rsc.orgresearchgate.net Furthermore, the reaction of β-ketonitriles with hydrazines is a versatile method for synthesizing related 5-aminopyrazoles, which involves the initial formation of a hydrazone followed by cyclization. beilstein-journals.orgnih.gov

Approaches Utilizing β-Ketonitriles, Malononitrile, and Alkylidenemalononitriles

β-Ketonitriles, malononitrile, and alkylidenemalononitriles are versatile building blocks in heterocyclic synthesis due to their reactive functional groups. researchgate.net Malononitrile, in particular, is a key reagent in multicomponent reactions for synthesizing a variety of pharmaceutically important pyridines and their fused derivatives. taylorfrancis.comeurekaselect.com

The reaction of phenylazocyanothioacetamide with malononitrile leads to the formation of a pyridinethione, which can be further functionalized. nih.gov Similarly, the reaction with ethyl cyanoacetate (B8463686) yields a pyridazine derivative. nih.gov Alkylidenemalononitriles, derived from the condensation of aldehydes or ketones with malononitrile, are also valuable precursors for synthesizing fused pyridazine systems. nih.gov For instance, the reaction of arylhydrazonomalononitriles with malononitrile is a known route to pyridazine derivatives. uminho.pt

The unique reactivity of these nitrile-containing compounds allows for a variety of cyclization strategies, leading to a diverse range of heterocyclic structures. researchgate.net

Synthesis of Fused Pyridazinone Heterocyclic Systems

The synthesis of fused pyridazinone systems, where the pyridazinone ring is annulated to another heterocyclic or carbocyclic ring, has garnered significant attention. These fused systems often exhibit enhanced biological activities.

One approach involves the Ru(II)-catalyzed oxidative coupling of N-unprotected primary heterocycle-amides with internal alkynes to form fused pyridinones. rsc.org Another strategy is the autoxidation of 4-hydrazinylquinolin-2(1H)-ones to efficiently synthesize pyridazino[4,3-c:5,6-c′]diquinolines. mdpi.com

Furthermore, pyrimido[5,4-c]pyridazines can be synthesized through a domino process involving an aza-Wittig reaction followed by heterocyclization. researchgate.net The synthesis of thieno[3,4-d]pyridazinones has been achieved through a neat reaction under microwave or ultrasound irradiation, offering an environmentally benign methodology. researchgate.net

Table 2: Examples of Fused Pyridazinone Synthesis

| Starting Materials | Reaction Type | Fused System | Reference |

| N-unprotected primary heterocycle-amides, internal alkynes | Ru(II)-catalyzed oxidative coupling | Fused pyridinones | rsc.org |

| 4-Hydrazinylquinolin-2(1H)-ones | Autoxidation | Pyridazino[4,3-c:5,6-c′]diquinolines | mdpi.com |

| Iminophosphorane, Phenylisocyanate, Amines | Aza-Wittig/Heterocyclization | Pyrimido[5,4-c]pyridazines | researchgate.net |

| Aroylacrylic acid, Benzenesulfonamide moiety | Condensation | Thieno[3,4-d]pyridazinones | researchgate.net |

Modern and Sustainable Synthetic Approaches for this compound Scaffolds

In recent years, there has been a growing emphasis on developing more efficient and environmentally friendly synthetic methods. These modern approaches aim to reduce reaction times, improve yields, and minimize the use of hazardous reagents.

Microwave-Assisted Synthesis in Pyridazinone Chemistry

Microwave-assisted organic synthesis has emerged as a powerful technique in medicinal chemistry, often leading to dramatic reductions in reaction times and improved yields. tandfonline.comnih.govtandfonline.com This technology has been successfully applied to the synthesis of various pyridazinone derivatives. asianpubs.org

For instance, the synthesis of sulfonamide derivatives incorporating a pyridazine moiety has been efficiently achieved using microwave irradiation. tandfonline.comnih.govtandfonline.com This method has also been employed for the preparation of 3,6-di(pyridin-2-yl)pyridazines, where the cycloaddition of acetylenes to 1,2,4,5-tetrazines was significantly accelerated from days to hours. nih.gov Furthermore, the synthesis of fused pyridine (B92270) derivatives using multicomponent reactions under microwave irradiation has been reported. taylorfrancis.com The use of microwave irradiation provides a green and efficient alternative to conventional heating methods for the synthesis of pyridazinone-based compounds. researchgate.net

Table 3: Comparison of Conventional and Microwave-Assisted Synthesis

| Reaction | Conventional Method | Microwave-Assisted Method | Reference |

| Cycloaddition for 3,6-di(pyridin-2-yl)pyridazines | Several days reflux in toluene | Several hours in dichloromethane (B109758) at 150 °C | nih.gov |

| Synthesis of thieno[3,4-d]pyridazinones | Conventional heating | Shorter reaction time, excellent yield | researchgate.net |

| Synthesis of sulfonamide-pyridazine derivatives | Longer reaction times | Efficient and simple | tandfonline.comnih.govtandfonline.com |

Catalyst-Free and Environmentally Benign Protocols

The development of synthetic protocols that are both catalyst-free and environmentally friendly represents a significant advancement in chemical synthesis. These methods often involve multicomponent reactions (MCRs) conducted in green solvents or under solvent-free conditions, leading to high efficiency and reduced environmental impact. mdpi.comresearchgate.net

A notable example is the one-pot, three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. This method involves the reaction of arylglyoxals, malononitrile, and hydrazine hydrate. The process is carried out at room temperature in a mixture of water and ethanol, which are considered environmentally benign solvents. This approach is advantageous as it proceeds without a catalyst, simplifies the purification process, and produces the desired pyridazine derivatives in good yields. The reaction first involves the formation of hydrazones from arylglyoxals and hydrazine hydrate, which then react with malononitrile to yield the final products.

The table below details the various 3-amino-5-arylpyridazine-4-carbonitriles synthesized using this green methodology.

| Compound | Aryl Group (Ar) | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 4a | C6H5 | 78 | 247 (dec.) |

| 4b | 4-BrC6H4 | 86 | 290 (dec.) |

| 4c | 4-ClC6H4 | 85 | 295 (dec.) |

| 4d | 4-FC6H4 | 82 | 260 (dec.) |

| 4e | 4-CH3C6H4 | 75 | 264 (dec.) |

| 4f | 4-OCH3C6H4 | 73 | 252 (dec.) |

| 4g | 3-NO2C6H4 | 68 | 310 (dec.) |

Chemo- and Regioselective Synthesis of Pyridazinone Intermediates

The synthesis of pyridazinone intermediates often requires precise control over chemo- and regioselectivity, especially when using precursors with multiple reactive sites. A significant approach involves the condensation of 1,2,4-triketone analogs with hydrazines. semanticscholar.orgmdpi.com The outcome of this reaction, whether it yields a pyridazinone or a competing pyrazole (B372694), is highly dependent on the nature of the substituents on the triketone and the reaction conditions, such as temperature and the presence of an acid catalyst. semanticscholar.orgmdpi.com

For instance, the reaction of 1,2,4-triketones with hydrazines can proceed through different pathways. Nucleophilic attack by the hydrazine can occur at different carbonyl groups of the triketone, leading to isomeric products. Research has shown that substituents like tert-butyl, phenyl, and 2-thienyl on the triketone backbone can direct the cyclization towards the formation of pyridazinones. mdpi.com The use of an acid catalyst, such as hydrochloric acid, can also influence the reaction pathway, often favoring the formation of the six-membered pyridazinone ring. mdpi.com

The regiochemistry of the resulting heterocyclic core is typically confirmed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and X-ray diffraction studies. semanticscholar.orgmdpi.com These analyses are crucial for distinguishing between the different possible isomeric products.

The following table summarizes the chemo- and regioselective synthesis of various pyridazinone and pyrazole derivatives from different 1,2,4-triketone analogs.

| Triketone Precursor | Hydrazine Reagent | Conditions | Major Product(s) | Product Ratio (Pyridazinone:Pyrazole) |

|---|---|---|---|---|

| t-Bu-substituted triketone (2a) | PhNHNH2·HCl | EtOH, Reflux | 5-acetyl-1-phenyl-3-(tert-butyl)pyrazole | - |

| Ph-substituted triketone (2b) | PhNHNH2·HCl | EtOH, Reflux | 3-benzoyl-1-phenyl-1H-pyridazin-4-one (14) | Pyridazinone only |

| Ph-substituted triketone (2b) | MeNHNH2 | EtOH, Reflux | Pyridazinone (15a) and Pyrazole (15b) | 3:1 |

| 2-thienyl-substituted triketone (2c) | Hydrazine Dihydrochloride | EtOH, Reflux, 4h | 3-(2-thenoyl)-1H-pyridazin-4-one (8) | Pyridazinone only |

Derivatization Strategies for this compound

Derivatization of the pyridazinone core is a key strategy for modifying its chemical properties and exploring its potential applications. One powerful method for this is the [3+2] cycloaddition reaction, which allows for the construction of fused heterocyclic systems. A prominent example is the synthesis of pyrrolo[1,2-b]pyridazine (B13699388) derivatives from pyridazinone precursors. nih.govresearchgate.net

This strategy often begins with a 3(2H)-pyridazinone acid, which is treated with acetic anhydride to generate a mesoionic oxazolo-pyridazinone intermediate in situ. nih.gov This highly reactive 1,3-dipole then readily undergoes a cycloaddition reaction with an acetylenic dipolarophile, such as methyl propiolate or ethyl propiolate. nih.gov The reaction proceeds regioselectively, yielding a tricyclic intermediate which then eliminates carbon dioxide to form the final, stable pyrrolo[1,2-b]pyridazine product. nih.gov The entire process is typically carried out by heating the reactants in acetic anhydride. nih.gov The structure and regioselectivity of these complex derivatives are confirmed through extensive spectroscopic analysis, including IR, 1H-NMR, 13C-NMR, and sometimes X-ray crystallography. nih.govresearchgate.net

This synthetic route demonstrates how the pyridazinone scaffold can serve as a versatile building block for creating more complex, fused heterocyclic compounds. The table below lists examples of pyrrolo[1,2-b]pyridazine derivatives synthesized through this derivatization strategy.

| Compound | R1 Substituent | R2 Substituent | Dipolarophile | Yield (%) |

|---|---|---|---|---|

| 5a | H | H | Methyl propiolate | 52 |

| 5b | H | H | Ethyl propiolate | 48 |

| 5c | CH3 | H | Methyl propiolate | 45 |

| 5d | CH3 | H | Ethyl propiolate | 41 |

| 5e | H | CH3 | Methyl propiolate | 46 |

| 5f | H | CH3 | Ethyl propiolate | 43 |

Chemical Reactivity and Transformation Pathways of 5 Amino 4 Imino 1h Pyridazin 6 One

Electrophilic and Nucleophilic Reactivity of the Pyridazinone Ring System

The pyridazinone ring system, particularly when substituted with electron-donating amino and imino groups, exhibits a nuanced reactivity profile. The nitrogen atoms within the ring and the exocyclic amino group are primary sites for nucleophilic attack. Conversely, the electron-rich nature of the ring can also render certain positions susceptible to electrophilic substitution.

The reactivity of such systems is influenced by the principles of Hard and Soft Acids and Bases (HSAB) theory. nih.gov This theory posits that soft electrophiles will preferentially react with soft nucleophiles, and hard electrophiles with hard nucleophiles. nih.gov In the context of pyridazinone derivatives, the nitrogen atoms of the ring and the amino group can act as nucleophiles. The sulfhydryl group of cysteine, particularly in its thiolate form, is a soft nucleophile often targeted by soft electrophiles in biological systems. nih.gov

Studies on related nitrogen-containing heterocycles, such as aminotriazolopyrimidines, have shown that the N-1 and N-3 atoms, along with the amino group, are the most likely sites for electrophilic attack. researchgate.net The probability of attack at a specific nitrogen atom can be influenced by the hardness of the electrophile. researchgate.net In aromatic aminotriazolopyrimidines, the nucleophilicity of the amino group and the N-1 atom is reduced, making the N-3 and N-4 atoms more likely targets for hard electrophiles. researchgate.net

The reaction of pyridazines and their N-oxides with nitrogen-containing nucleophiles has been a subject of interest. wur.nl The course of these reactions, whether proceeding through addition-elimination, cine-substitution, or ring-opening-ring-closure (ANRORC) mechanisms, is dependent on the specific reactants and conditions. wur.nl

Functional Group Transformations and Modifications of Amino and Imino Moieties

The amino and imino groups of 5-amino-4-imino-1H-pyridazin-6-one are key handles for synthetic transformations, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures. These modifications can significantly alter the compound's chemical and biological properties.

Acylation, sulfonylation, and alkylation reactions can occur at the amino group, as well as at the ring nitrogen atoms. researchgate.net The specific site of reaction is dependent on the reaction conditions and the nature of the electrophilic reagent. researchgate.net For instance, in the case of 2-amino-4,5,6,7-tetrahydro-1,2,4-triazolo[1,5-a]pyrimidines, these reactions can be directed to the amino group or the N3 or N4 atoms of the triazole ring. researchgate.net

Intramolecular Cyclization and Rearrangement Processes

Intramolecular reactions of pyridazinone derivatives can lead to the formation of fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. The presence of reactive amino and imino groups in close proximity on the pyridazinone ring provides a template for various cyclization and rearrangement reactions.

For example, 5-aminopyrazoles, which share structural similarities with the title compound, can undergo intramolecular cyclization. The reaction of β-ketonitriles with hydrazines is a versatile method for synthesizing 5-aminopyrazoles, proceeding through a hydrazone intermediate that subsequently cyclizes. beilstein-journals.org Similarly, intramolecular cyclization of N-Cbz-protected diazoketones derived from α-amino acids can yield 1,3-oxazinane-2,5-diones. researchgate.net

The reaction of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles with β-dicarbonyl compounds can lead to the formation of pyrazolo[3,4-b]pyridines and tetrahydropyrazolo[3,4-b]quinolinones. researchgate.net Furthermore, intramolecular cyclization of 2-amino-3-cyanopyridines with formamide (B127407) can produce pyrido[2,3-d]pyrimidine (B1209978) derivatives. researchgate.net

Dimerization and Oligomerization Reactions of 5-aminopyrazole Systems

The dimerization and oligomerization of heterocyclic compounds represent a powerful strategy for the synthesis of larger, more complex molecules with potentially novel properties. In the context of structures related to this compound, the dimerization of 5-aminopyrazoles has been a subject of study.

Copper-promoted dimerization of 5-aminopyrazoles has been shown to be a chemoselective method for producing pyrazole-fused pyridazines and pyrazines. nih.govmdpi.comresearchgate.net This process involves the direct coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds and demonstrates broad substrate scope and high functional group compatibility. nih.govmdpi.comresearchgate.net The reaction of malononitrile (B47326) with hydrazine (B178648) can also lead to the dimerization of malononitrile before the reaction with hydrazine to yield a pyrazole (B372694) derivative. beilstein-journals.org

Cross-Dehydrogenative Coupling Reactions in Pyridazinone Chemistry

Cross-dehydrogenative coupling (CDC) has emerged as an efficient and atom-economical method for the formation of C-C and C-heteroatom bonds. In pyridazinone chemistry, CDC reactions offer a direct approach to functionalize the heterocyclic core.

Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions have been utilized to synthesize π-conjugated molecules based on pyridazine (B1198779) and thiophene (B33073) heterocycles. nih.gov This method allows for the functionalization of the electron-deficient pyridazine ring with electron-rich thiophene heterocycles and other aromatic moieties. nih.gov Additionally, palladium-catalyzed oxidative C–H/C–H cross-coupling of pyridines with other heteroarenes has been reported, highlighting the potential for such transformations in pyridazinone chemistry. researchgate.net

The following table provides a summary of key reaction types involving pyridazinone and related heterocyclic systems:

| Reaction Type | Reactants | Products | Key Features |

| Intramolecular Cyclization | 5-amino-1-aryl-1H-pyrazole-4-carbonitriles, β-dicarbonyl compounds | Pyrazolo[3,4-b]pyridines, Tetrahydropyrazolo[3,4-b]quinolinones | Formation of fused heterocyclic systems. researchgate.net |

| Dimerization | 5-aminopyrazoles | Pyrazole-fused pyridazines and pyrazines | Copper-promoted, chemoselective C-H/N-H, C-H/C-H, and N-H/N-H coupling. nih.govmdpi.comresearchgate.net |

| Cross-Coupling | Pyridazine derivatives, (Hetero)arylboronic acids | Functionalized pyridazines | Palladium-catalyzed Suzuki-Miyaura reaction for C-C bond formation. nih.gov |

Spectroscopic Characterization and Structural Elucidation of 5 Amino 4 Imino 1h Pyridazin 6 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR). nih.govresearchgate.netnih.gov For pyridazine (B1198779) derivatives, NMR studies, including 1D and 2D experiments like COSY, HSQC, and HMBC, are crucial for the complete assignment of their complex spectra. nih.govnih.gov

In the analysis of pyridazin-3(2H)-one derivatives, ¹H and ¹³C NMR spectra offer detailed insights. For instance, the chemical shifts in ¹³C NMR spectra of 3,6-disubstituted pyridazine derivatives have been systematically analyzed and correlated with substituent effects. researchgate.net Specifically, for pyridazin-3(2H)-one, the ¹³C NMR parameters have been assigned using deuteriated derivatives, with C(3) at δ 164.00, C(4) at δ 130.45, C(5) at δ 134.71, and C(6) at δ 139.02. rsc.org

The introduction of different substituents at various positions on the pyridazinone ring leads to predictable changes in the chemical shifts, which can be correlated with the electronic properties of the substituents. researchgate.netrsc.org

Table 1: Representative ¹H NMR Spectral Data for a Pyridazinone Derivative

| Proton | Chemical Shift (δ, ppm) |

|---|---|

| NH (ring) | 10.5 - 12.0 |

| NH₂ | 6.5 - 7.5 |

| CH (ring) | 7.0 - 8.5 |

This table presents a generalized range of chemical shifts observed for protons in similar pyridazinone structures. Actual values will vary based on the specific derivative and solvent used.

Table 2: Representative ¹³C NMR Spectral Data for a Pyridazinone Derivative

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O | 160 - 170 |

| C=N | 145 - 155 |

| C-NH₂ | 140 - 150 |

| C-Cl | 115 - 125 |

This table presents a generalized range of chemical shifts for carbon atoms in a substituted pyridazinone core. Specific shifts are highly dependent on the full molecular structure.

Infrared (IR) Spectroscopy in Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the various functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. pressbooks.pubyoutube.com In the context of 5-amino-4-imino-1H-pyridazin-6-one derivatives, IR spectra typically reveal characteristic peaks for amine (N-H), imine (C=N), and carbonyl (C=O) groups. researchgate.netresearchgate.net

The N-H stretching vibrations of the amino group are generally observed in the region of 3300-3500 cm⁻¹. pressbooks.pub Primary amines (R-NH₂) will show two bands in this region, corresponding to symmetric and asymmetric stretching. pressbooks.pub The carbonyl (C=O) stretching vibration of the pyridazinone ring is a strong, sharp absorption typically found between 1670 and 1780 cm⁻¹. pressbooks.pub The exact position can provide clues about the electronic environment of the carbonyl group. researchgate.net The C=N stretching of the imino group is expected in the 1640-1690 cm⁻¹ range.

For example, the IR spectrum of a thieno[2,3-c]pyridazine (B12981257) derivative showed absorption bands at 3348 cm⁻¹ for the NH group and 1665 cm⁻¹ for the amide C=O group. researchgate.net Another related pyridazine derivative exhibited N-H and NH₂ stretching vibrations in the range of 3325-3246 cm⁻¹ and a C=O absorption at 1695 cm⁻¹. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for Functional Groups in Pyridazinone Derivatives

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretch | 3300 - 3500 |

| Carbonyl (C=O) | Stretch | 1670 - 1780 |

| Imine (C=N) | Stretch | 1640 - 1690 |

This table provides typical ranges for the vibrational frequencies of key functional groups. The specific values can be influenced by the molecular structure and intermolecular interactions.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. researchgate.netresearchgate.net For derivatives of this compound, mass spectra will show a molecular ion peak (M⁺) that corresponds to the molecular weight of the specific derivative.

The fragmentation pattern observed in the mass spectrum can help to confirm the structure of the compound. The molecule will break apart in a predictable manner, and the masses of the resulting fragments can be used to piece together the original structure. For instance, in the mass spectrum of a synthesized pyrimidothienopyridazine derivative, the molecular ion peak was observed at m/z = 472. researchgate.net Another study on pyrimido[5,4-c]pyridazines also utilized mass spectrometry to confirm the structure, with a molecular ion peak at m/z 551 for one derivative. researchgate.net

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements (typically carbon, hydrogen, and nitrogen). researchgate.net This data is crucial for confirming the stoichiometry of a newly synthesized compound and ensuring its purity.

The experimentally determined percentages of C, H, and N are compared with the calculated values for the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the correctness of the assigned structure. For example, in the synthesis of various thieno[2,3-c]pyridazine derivatives, elemental analysis was performed, and the found percentages of C, H, and N were in favorable agreement with the calculated values. researchgate.net For one such derivative, the calculated composition was C, 61.00%; H, 3.41%; N, 11.86%, while the found values were C, 61.22%; H, 3.50%; N, 11.90%. researchgate.net

Table 4: Example of Elemental Analysis Data for a Pyridazinone Derivative

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 61.00 | 61.22 |

| Hydrogen (H) | 3.41 | 3.50 |

This table illustrates a comparison between the calculated and experimentally found elemental composition for a hypothetical pyridazinone derivative, demonstrating the verification of its stoichiometric formula. researchgate.net

Computational and Theoretical Investigations of 5 Amino 4 Imino 1h Pyridazin 6 One

Quantum Chemical Calculations and Electronic Structure Analysis

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, like molecules. nih.gov It has been successfully applied to study the structure, energy, and properties of various pyridazine (B1198779) derivatives. mdpi.com DFT calculations, often using the B3LYP exchange-correlation functional, help in optimizing the molecular geometry to its most stable conformation. mdpi.com

These computational methods are instrumental in understanding the fundamental properties of atoms and molecules. nih.gov For pyridazinone analogues, DFT has been used to calculate thermodynamic and physicochemical properties, providing insights into their stability and reactivity. nih.gov Studies on related heterocyclic systems, such as pyridazine-thione derivatives, have employed DFT to correlate molecular and electronic structure with potential applications, such as corrosion inhibition. nih.gov The theory provides a powerful framework for developing new criteria to rationalize and predict a range of theoretical chemical parameters. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. semanticscholar.org The energies of these orbitals and the gap between them are crucial descriptors of a molecule's reactivity and kinetic stability. mdpi.com

A small HOMO-LUMO gap suggests high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com In contrast, a large energy gap indicates high stability and lower reactivity. mdpi.com For various pyridazinone derivatives, FMO analysis has been used to estimate these properties. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). This analysis is fundamental in predicting how the molecule will interact with other reagents.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone | -8.54 | -1.21 | 7.33 |

Data derived from a computational study on a related pyridazinone derivative for illustrative purposes. mdpi.com

Molecular Electrostatic Potential (MEP or MEPS) mapping is a vital tool for identifying the electrophilic and nucleophilic sites within a molecule. It visualizes the electrostatic potential on the electron density surface, where different colors represent different charge potentials. Red areas indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), prone to nucleophilic attack.

For pyridazinone derivatives and other heterocyclic compounds, MEP analysis helps predict sites of intermolecular interactions, such as hydrogen bonding. mdpi.com It has been used to assess local reactivity properties, suggesting, for instance, that nitrogen atom sites are often electronegative. The analysis of MEPs can provide a powerful "interaction pharmacophore" for drug discovery, revealing how a molecule will interact with a biological target.

Prediction of Chemical Reactivity, Stability, and Spectroscopic Properties

Computational analyses have been performed on vast numbers of isomers of biologically relevant molecules, like amino acids, to assess their thermodynamic stability. These studies often find that the naturally occurring structures are among the most stable, suggesting a thermodynamic basis for their prevalence. Similar logic can be applied to heterocyclic systems like 5-amino-4-imino-1H-pyridazin-6-one to evaluate its stability relative to its isomers.

Furthermore, computational chemistry can simulate spectroscopic data. For example, DFT calculations can predict vibrational frequencies, which can then be compared to experimental FT-IR spectra to confirm a molecular structure. mdpi.com

| Compound | Chemical Hardness (η) | Electronegativity (χ) | Global Softness (σ) |

|---|---|---|---|

| 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone | 3.66 | 4.87 | 0.13 |

Data derived from a computational study on a related pyridazinone derivative for illustrative purposes. mdpi.com

Molecular Modeling and Docking Studies in Pyridazinone Analogues

Molecular modeling and docking are powerful in silico techniques used to predict the binding orientation and affinity of a small molecule to a biological target, such as a protein or enzyme. nih.gov This approach is central to modern drug discovery.

Numerous studies have explored the potential of pyridazinone analogues as inhibitors for various enzymes through molecular docking. For instance, different series of 4-amino and 4-ureido pyridazinone derivatives have been designed and evaluated as inhibitors of Fatty Acid Binding Protein 4 (FABP4), a target implicated in metabolic diseases and cancer. Docking experiments predict the binding poses of these molecules within the active site of the protein, identifying key interactions like hydrogen bonds and hydrophobic contacts that contribute to binding affinity.

Similarly, various pyridazinone scaffolds have been investigated as potential anticancer, antimicrobial, and antiviral agents through docking simulations against targets like caspase-3 and the SARS-CoV-2 main protease. nih.gov These computational studies help prioritize which analogues are most promising for synthesis and further biological testing.

Structure Activity Relationship Sar Studies of 5 Amino 4 Imino 1h Pyridazin 6 One Analogues

Correlating Structural Modifications with Biological Response Profiles in Pyridazinone Derivatives

The biological activity of pyridazinone derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. sarpublication.comresearchgate.net SAR studies have revealed that even minor structural alterations can lead to significant changes in pharmacological effects, which span from antimicrobial and anti-inflammatory to cardiovascular and anticancer activities. sarpublication.comscholarsresearchlibrary.com

Systematic modifications of the pyridazinone scaffold have allowed researchers to establish clear correlations between structure and activity. For instance, the substitution at the N-2 position of the pyridazinone ring has been extensively studied. The introduction of various alkyl, aryl, and heterocyclic moieties at this position has been shown to modulate the biological response. In many cases, an acetamide (B32628) side chain linked to the nitrogen at position 2 enhances analgesic and anti-inflammatory actions. sarpublication.com

The substituents at positions 4, 5, and 6 also play a crucial role in defining the biological profile. For example, 4,5-dihalo-substituted pyridazinones have demonstrated significant analgesic activity. sarpublication.com The presence of a phenyl group at the 6-position is a common feature in many biologically active pyridazinone derivatives, often contributing to their anti-inflammatory properties. sarpublication.com The diverse biological activities reported for pyridazinone derivatives underscore the versatility of this scaffold in drug design. researchgate.netscholarsresearchlibrary.com

Influence of Substituent Effects on the Pharmacodynamic Landscape of Pyridazinone Moieties

The electronic and steric properties of substituents on the pyridazinone ring profoundly influence the pharmacodynamic properties of these molecules. The introduction of electron-donating or electron-withdrawing groups can alter the electron density of the pyridazinone core, thereby affecting its interaction with biological targets. nih.gov

For example, the presence of a methoxy (B1213986) group, an electron-donating group, on a phenyl ring at the 6-position has been associated with good analgesic activity in certain pyridazinone series. sarpublication.com Conversely, the introduction of halogens, which are electron-withdrawing groups, at positions 4 and 5 can also lead to potent analgesic compounds. sarpublication.com These findings suggest that a delicate balance of electronic effects is necessary for optimal biological activity.

The following table summarizes the influence of various substituents on the biological activity of pyridazinone derivatives based on reported research findings.

| Position of Substitution | Substituent Type | Observed Biological Activity |

| N-2 | Acetamide side chain | Enhanced analgesic and anti-inflammatory activity sarpublication.com |

| N-2 | 4-Arylpiperazin-1-yl-carbonylalkyl moieties | Analgesic and anti-inflammatory activity sarpublication.com |

| 4, 5 | Dihalo | High analgesic activity sarpublication.com |

| 6 | Phenyl | Potent analgesic activity sarpublication.com |

| 6 | 4-Methoxyphenyl | Good analgesic activity sarpublication.com |

SAR Insights from Fused Pyridazinone Heterocycles and Related Scaffolds

Fusing the pyridazinone ring with other heterocyclic systems has emerged as a powerful strategy to create novel chemical entities with unique pharmacological profiles. These fused systems often exhibit enhanced potency and selectivity for their biological targets. nih.gov The rigidified conformation of the fused ring systems can lead to more specific interactions with receptor binding sites.

For instance, heterocyclic-fused pyridazinones have been investigated as potent and selective phosphodiesterase-4 (PDE-4) inhibitors, which are effective anti-inflammatory agents. sarpublication.comnih.gov SAR studies on these fused systems have revealed that the nature of the fused ring and the substituents on the pyridazinone core are critical for PDE-4 inhibitory activity. Specifically, the presence of an ethyl group at the N-2 position of the pyridazine (B1198779) ring was associated with the best potency and selectivity profile in a series of 6-aryl-4,5-heterocyclic-fused pyridazinones. nih.gov

Furthermore, the exploration of bioisosteric replacements for the pyridazinone ring has provided valuable SAR insights. For example, in the context of GABAA receptor ligands, the pyridazine ring has been shown to be a successful bioisostere for imidazo[1,2-a]pyrimidine (B1208166) and imidazo[1,2-b] sarpublication.comscholarsresearchlibrary.combenthamdirect.comtriazine heterocycles. nih.gov This highlights the ability of the pyridazine moiety to mimic the key hydrogen-bonding interactions of other heterocyclic systems. nih.gov

The table below presents examples of fused pyridazinone systems and their associated biological activities.

| Fused Heterocyclic System | Biological Target/Activity | Key SAR Findings |

| 6-Aryl-4,5-heterocyclic-fused pyridazinones | Phosphodiesterase-4 (PDE-4) | An ethyl group at the N-2 position enhances potency and selectivity. nih.gov |

| Imidazo[1,2-b]pyridazine | Multi-targeted tyrosine kinase | A key structural feature in approved drugs like ponatinib. nih.gov |

Advanced Applications of 5 Amino 4 Imino 1h Pyridazin 6 One and Its Derivatives in Chemical Sciences

Applications in Medicinal Chemistry Research

The inherent chemical properties of the pyridazinone ring have made it a privileged structure in the design of new pharmacologically active compounds. sarpublication.comscholarsresearchlibrary.com Its derivatives have been extensively studied and have shown a broad spectrum of biological activities, including cardiovascular, anti-inflammatory, antidiabetic, antidepressant, analgesic, and anticancer effects. scholarsresearchlibrary.combenthamdirect.com

Enzyme Inhibition Studies

Derivatives of the pyridazinone core have been identified as potent inhibitors of a variety of enzymes, playing a crucial role in the management of numerous diseases.

Lck (Lymphocyte-specific protein tyrosine kinase): As a key enzyme in T-cell activation, Lck is a target for immunosuppressive and anti-inflammatory drugs. caymanchem.com Pyrrolopyrimidine derivatives have been shown to be potent inhibitors of Lck. caymanchem.comscilit.com C-terminal Src kinase (CSK) negatively regulates Lck, and pyridazinone-based inhibitors of CSK have been developed as potential immuno-oncology agents. nih.govnih.gov

NPY5 (Neuropeptide Y5 Receptor): The NPY5 receptor is involved in the regulation of appetite and energy homeostasis. The development of antagonists for this receptor is a strategy for the treatment of obesity.

CRF-1 (Corticotropin-releasing factor receptor 1): Antagonists of the CRF-1 receptor are being investigated for the treatment of stress-related disorders, including anxiety and depression. Pyrrolotriazinone derivatives have been designed as CRF-1 receptor antagonists. nih.govresearchgate.net

GABA (Gamma-aminobutyric acid) Receptors: Pyridazine (B1198779) derivatives have been developed as modulators of GABA-A receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system. nih.govdrugbank.comwikipedia.orgnih.gov These modulators can act as antagonists and are being studied for their potential in neurological disorders. nih.gov

Aurora-B Kinase: This enzyme is essential for cell division, and its inhibition is a promising strategy in cancer therapy.

CDK2 (Cyclin-Dependent Kinase 2): CDK2 is a key regulator of the cell cycle, and its dysregulation is implicated in the proliferation of cancer cells. nih.gov Pyridazinone derivatives have been investigated as inhibitors of CDK2. nih.govgoogle.com A potent and selective CDK2 inhibitor, BLU-222, is currently in clinical trials for HR+/HER2- breast cancer. youtube.com

ENTs (Equilibrative Nucleoside Transporters): These transporters are involved in the cellular uptake of nucleosides and are targets for antiviral and anticancer therapies.

PTP1B (Protein Tyrosine Phosphatase 1B): PTP1B is a negative regulator of insulin (B600854) and leptin signaling pathways, making it a key target for the treatment of type 2 diabetes and obesity. nih.govpatsnap.comresearchgate.net Pyridazine analogues have been identified as reversible, non-competitive inhibitors of PTP1B. nih.gov The inhibitory mechanism involves the generation of hydrogen peroxide, which oxidizes the active site cysteine of the enzyme. documentsdelivered.comnih.gov

DNA Gyrase: This bacterial enzyme is a well-established target for antibiotics. The development of new DNA gyrase inhibitors is a crucial area of research to combat antibiotic resistance.

Carbonic Anhydrase: Pyridazinone-substituted benzenesulfonamides have been shown to be potent inhibitors of various human carbonic anhydrase (hCA) isoforms. nih.govnih.gov These inhibitors have potential applications as diuretics, antiglaucoma agents, and for the treatment of certain cancers. nih.govunifi.itunifi.itaminer.org

Table 1: Pyridazinone Derivatives as Enzyme Inhibitors

| Enzyme Target | Derivative Class | Therapeutic Potential | Key Findings |

|---|---|---|---|

| Lck | Pyrrolopyrimidines, Pyridazinones | Immuno-oncology, Anti-inflammatory | Potent inhibition of Lck and its regulator CSK. caymanchem.comscilit.comnih.govnih.gov |

| PTP1B | Pyridazine analogues | Type 2 Diabetes, Obesity | Reversible, non-competitive inhibition. nih.govpatsnap.comresearchgate.netdocumentsdelivered.comnih.gov |

| Carbonic Anhydrase | Pyridazinone-substituted benzenesulfonamides | Glaucoma, Cancer, Diuretics | Potent and selective inhibition of various hCA isoforms. nih.govnih.govunifi.itunifi.itaminer.org |

| CDK2 | Pyridazinone derivatives | Cancer | Inhibition of cell cycle progression. nih.govnih.govgoogle.com |

Modulators of Biological Pathways and Cellular Processes

Beyond single enzyme inhibition, pyridazinone derivatives have been shown to modulate complex biological pathways and cellular processes. For instance, certain derivatives can inhibit the lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, a key pathway in inflammation. nih.gov Others can interfere with the formation of viral capsids, as seen with a novel pyridazinone derivative that inhibits hepatitis B virus replication by inducing the formation of genome-free capsids. nih.gov Furthermore, pyridazinone-substituted benzenesulfonamides have demonstrated promising antiproliferative activity against cancer cell lines by displaying selective growth inhibition towards cancer cells over normal cells. nih.gov

Role as Heterocyclic Templates in Rational Drug Design

The pyridazinone ring serves as a versatile scaffold in rational drug design due to its favorable chemical properties and ability to be readily modified. benthamdirect.comnih.gov Its structure allows for the introduction of various substituents, enabling the fine-tuning of pharmacological properties to achieve desired activity and selectivity. acs.org The pyrrolotriazinone core, a related fused bicyclic compound, is another example of a nitrogen-based heterocycle that is being explored as a starting scaffold for drug design. nih.govresearchgate.net The ability of these scaffolds to establish multiple interactions with biological targets, such as hydrogen bonding and π-stacking, makes them valuable templates for the development of new therapeutic agents. nih.gov

General Antimicrobial, Antifungal, and Antiviral Activity Research

The pyridazinone nucleus is a common feature in a variety of compounds exhibiting a broad spectrum of antimicrobial activity.

Antimicrobial Activity: Pyridazinone derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. nih.gov For example, certain metal complexes of pyridazinone have shown selective and effective activity against Staphylococcus aureus and Pseudomonas putida. nih.gov Novel pyridazinone scaffolds have also been identified with significant activity against Klebsiella pneumoniae. acs.org

Antifungal Activity: Numerous pyridazinone derivatives have been synthesized and evaluated for their antifungal properties. nih.govtandfonline.comnih.gov These compounds have shown efficacy against a range of fungi, including Candida albicans, Fusarium solani, and Alternaria solani. nih.govtandfonline.com Hybrid molecules incorporating pyridazinone and N-acylhydrazone moieties have exhibited significant inhibition against Paracoccidioides brasiliensis. nih.gov

Antiviral Activity: Research has highlighted the potential of pyridazinone derivatives as antiviral agents. nih.govmdpi.comrsc.org A novel derivative was found to inhibit hepatitis B virus (HBV) replication. nih.gov Another study reported on pyridazine derivatives with anti-Hepatitis A Virus (HAV) activity. mdpi.com Furthermore, myricetin (B1677590) derivatives containing a pyridazinone moiety have shown promising activity against the tobacco mosaic virus (TMV). rsc.orgrsc.orgresearchgate.net

Table 2: Antimicrobial Spectrum of Pyridazinone Derivatives

| Activity | Pathogen(s) | Derivative Examples | Key Findings |

|---|---|---|---|

| Antibacterial | S. aureus, P. putida, K. pneumoniae | Metal complexes, 2-(pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)-ones | Selective and potent inhibition. nih.govacs.org |

| Antifungal | C. albicans, F. solani, P. brasiliensis | Thiosemicarbazones, N-acylhydrazones | Broad-spectrum antifungal activity. nih.govtandfonline.comnih.gov |

Antioxidant Activity Investigations

Several studies have explored the antioxidant potential of pyridazinone derivatives. researchgate.net Myricetin derivatives incorporating a pyridazinone structure have been investigated, and it was found that treatment with these compounds could slow the growth rate of malondialdehyde, an indicator of oxidative stress. rsc.org

Contributions to Agrochemistry and Crop Protection

The pyridazinone structure is a key component in a number of commercially successful agrochemicals. researchgate.netnih.gov These derivatives have been developed as herbicides, fungicides, insecticides, and plant growth regulators. scholarsresearchlibrary.comnih.gov For instance, chloridazon (B30800) and norflurazon (B1679920) are well-known herbicides that contain the pyridazinone moiety. acs.org Recently, a new series of pyridazinone-containing derivatives were identified as potent protoporphyrinogen (B1215707) IX oxidase (PPO) inhibiting herbicides, demonstrating excellent and broad-spectrum herbicidal activity in greenhouse trials. acs.orgacs.org Furthermore, myricetin derivatives containing pyridazinone have shown potential as green pesticides due to their antiviral activity against plant pathogens like the tobacco mosaic virus. rsc.orgrsc.org

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| 5-amino-4-imino-1H-pyridazin-6-one |

| Acetazolamide |

| Amentadine |

| Amipizone |

| BLU-222 |

| Chloridazon |

| Credazine |

| Gabazine |

| Hydralazine |

| Imazodan |

| Indolidan |

| Levosimendan |

| Minaprine |

| Myricetin |

| Myricitrin |

| Ningnanmycin |

| Norflurazon |

| Pimobedan |

| Pridafol |

| Pyridate |

| Pyrrolopyridazinea |

| Ribociclib |

| SR 42641 |

| SR 95103 |

Herbicidal Compound Development

The pyridazinone core is a well-established pharmacophore in the agrochemical industry, with several commercial herbicides featuring this heterocyclic system. scholarsresearchlibrary.com The structural analogue, 5-amino-4-chloropyridazin-3(2H)-one, is a known metabolite of chloridazon, a selective herbicide used extensively in beet cultivation. scholarsresearchlibrary.comnih.gov This metabolic link underscores the inherent herbicidal potential of the 5-aminopyridazinone scaffold.

Research into novel herbicidal agents has explored various derivatives of pyridazine and other nitrogen-containing heterocycles. For instance, a series of 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds have been synthesized and shown to exhibit significant herbicidal activity, particularly against broadleaf weeds. mdpi.com These compounds act as synthetic auxin herbicides, and structure-activity relationship (SAR) studies have revealed that the substitution pattern on the aryl ring is crucial for their biological efficacy. mdpi.com

Furthermore, studies on common amino acids have demonstrated their potential as natural herbicides. mdpi.com For example, amino acids like glutamine, methionine, and tryptophan have been shown to inhibit plant growth, with their herbicidal effect being dependent on the enantiomeric form, concentration, and target plant species. mdpi.com This research into amino acid-based herbicides provides a complementary approach to the development of new crop protection agents, where the amino group of this compound could play a crucial role in its mode of action.

The development of herbicides targeting branched-chain amino acid biosynthesis has also been a major area of research. While not directly related to the specified compound, the exploration of various heterocyclic scaffolds as inhibitors of this pathway highlights the continuous search for new and effective herbicidal molecules.

Table 1: Herbicidal Activity of Related Compounds

| Compound Class | Example Compound | Target Weeds | Mode of Action | Reference |

|---|---|---|---|---|

| Pyridazinone | Chloridazon | Broadleaf weeds in beet | Photosystem II inhibitor | scholarsresearchlibrary.com |

| Picolinic Acid Derivatives | 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid | Broadleaf weeds (e.g., Amaranthus retroflexus) | Synthetic auxin | mdpi.com |

| Amino Acids | L-Tryptophan | Amaranthus tricolor, Echinochloa crus-galli | Growth inhibition | mdpi.com |

Research on Fungicidal and Insecticidal Properties

The pyridazine scaffold is not only limited to herbicidal applications but also shows promise in the development of fungicides and insecticides. Numerous pyridazine derivatives have been reported to possess a broad spectrum of biological activities, including antimicrobial and insecticidal properties. nih.gov

A study on 2-methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone and its derivatives, including new selenadiazole, thiadiazole, and diazaphosphole analogs, revealed their antimicrobial activity. nih.gov The cytotoxicity of these compounds was also evaluated, indicating the potential for developing new therapeutic agents. nih.gov Furthermore, research on 2-(pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)-one scaffolds has identified novel antimicrobial agents effective against Klebsiella pneumoniae. acs.org Structure-activity relationship studies in this series have highlighted the importance of a lipophilic side chain for significant antibacterial activity. acs.org

In the realm of fungicidal research, certain 5-aminopyrazole derivatives, which share a key structural motif with the target compound, have been shown to be potent gamma-aminobutyric acid (GABA) inhibitors with selectivity towards insect versus mammalian receptors, as well as exhibiting antifungal and antibacterial activities. mdpi.com Additionally, a patent for 4-aminoquinazoline derivatives has claimed fungicidal, anti-insect, and acaricidal properties, further demonstrating the potential of amino-substituted nitrogen heterocycles in crop protection. google.com

Table 2: Antimicrobial and Insecticidal Activity of Pyridazinone Derivatives

| Compound/Derivative | Target Organism | Activity | Reference |

|---|---|---|---|

| 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone derivatives | Various microbes | Antimicrobial | nih.gov |

| 2-(Pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)-one | Klebsiella pneumoniae | Antibacterial | acs.org |

| 5-Aminopyrazole derivatives | Fungi and bacteria | Antifungal, Antibacterial | mdpi.com |

| 4-Aminoquinazoline derivatives | Fungi, insects, and mites | Fungicidal, Insecticidal, Acaricidal | google.com |

Role in Material Science and Photophysical Applications

Beyond its biological applications, the pyridazine heterocycle is a valuable component in the design of functional materials due to its unique physicochemical properties. nih.gov

The development of smart luminescent materials that respond to external stimuli is a rapidly growing field. A D-A type 1,2-pyridazine derivative, 3,4,5,6-tetrakis(4-methoxyphenyl)pyridazine (TPP), has been shown to exhibit "turn-on" fluorescence upon exposure to acid in both solution and solid states. nih.gov The protonation of the pyridazine ring leads to a significant color change in the emitted light, spanning from blue to orange-red. nih.gov This property has been utilized to create a sensor film for trifluoroacetic acid and for data encryption and decryption applications. nih.gov

Furthermore, studies on the photophysical properties of 3-amino-4-arylpyridin-2(1H)-ones have identified them as effective phosphors with high quantum yields. researchgate.net The relationship between their structure and photophysical properties has been investigated, revealing that these compounds can be easily oxidized, leading to a loss of luminescence, a property that can be exploited in applications such as enzyme-linked immunosorbent assays (ELISA). researchgate.net The synthesis and photophysical properties of products from the reaction of 5-methyl-7-phenyl researchgate.netresearchgate.netoxazolo[5,4-b]pyridin-2(1H)-one with amino acids have also been explored, leading to derivatives with interesting fluorescent characteristics. researchgate.net

The pyridazine ring is recognized for its unique properties that make it an attractive heterocycle in drug design and molecular recognition. nih.gov Its weak basicity, high dipole moment facilitating π-π stacking interactions, and robust hydrogen-bonding capacity are key features. nih.gov These properties are also highly desirable in the design of functional materials.

The synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles, which are structurally related to the target compound, has been explored for their potential application in crop protection and as intermediates for new biological materials. scirp.org The unique electronic properties of N-heteroaromatic compounds make them suitable for a range of applications in materials science, including as components of energetic materials. For instance, energetic derivatives of 5-(5-amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole have been synthesized and characterized. rsc.org

Other Emerging Chemical Applications (e.g., Anti-Corrosion Additives)

An emerging application for pyridazinone derivatives is in the field of corrosion inhibition. The presence of heteroatoms like nitrogen and oxygen, along with π-electrons in the aromatic ring, makes these compounds effective in adsorbing onto metal surfaces and protecting them from corrosion.

Several studies have demonstrated the efficacy of pyridazine derivatives as corrosion inhibitors for carbon steel in acidic environments. researchgate.net For example, a synthesized pyridazinone analog, 4-benzyl-2-(3-(4-fluorophenyl)-2-oxopropyl)-6-phenylpyridazin-3(2H)-one (BOPP), has shown significant anti-corrosion characteristics for carbon steel in 1M HCl. researchgate.net Similarly, pyrazolo[3,4-d]pyrimidinone derivatives have been reported to possess anti-corrosion properties due to the presence of nitrogen and oxygen atoms that promote adsorption on the steel surface. researchgate.net

Furthermore, a study on [4-(3-Amino-4-methoxy-5-methylphenyl)-1-oxo-1H-phthalaz-2-yl] acetic acid hydrazide, a compound with a related phthalazinone core, demonstrated its effectiveness as a mixed-type corrosion inhibitor for low carbon steel in sulfuric acid. researchgate.net The inhibition efficiency of this compound was found to increase with concentration. researchgate.net Another study investigated the corrosion inhibition of mild steel in H2SO4 by 5-amino-1-cyclopropyl-7-[(3R, 5S) 3, 5-dimethylpiperazin-1-YL]-6, 8-difluoro-4-oxo-uinoline-3-carboxylic acid (ACPDQC) and found it to be a good inhibitor. researchgate.net

Future Perspectives and Research Directions for 5 Amino 4 Imino 1h Pyridazin 6 One

Exploration of Novel Synthetic Methodologies and Green Chemistry Principles

The synthesis of pyridazinone derivatives has been a subject of considerable research, yet dedicated methodologies for 5-amino-4-imino-1H-pyridazin-6-one are not established. nih.govresearchgate.net Future research should prioritize the development of efficient, high-yield, and regioselective synthetic routes.

A primary future direction involves adapting existing pyridazine (B1198779) synthesis strategies, such as those employing inverse-electron-demand Diels-Alder reactions or the cyclization of unsaturated hydrazones. rsc.orgorganic-chemistry.org A critical objective will be the development of a protocol that is not only efficient but also adheres to the principles of green chemistry. This includes the use of environmentally benign solvents, minimizing purification steps like chromatography, and employing readily available, non-toxic starting materials. Research into metal-free reaction conditions, which have been successful for other pyridazine syntheses, would be a particularly valuable avenue. organic-chemistry.org The development of one-pot, multi-component reactions represents another promising frontier, offering atom economy and reduced waste.

In-depth Mechanistic Studies and Advanced Computational Modeling

Concurrent with synthetic exploration, a deep understanding of the electronic properties and reactivity of this compound is essential. Advanced computational studies will be instrumental in this regard. As has been demonstrated for numerous heterocyclic compounds, theoretical methods like Density Functional Theory (DFT) can provide profound insights. researchgate.netmdpi.com

Future computational work should focus on:

Structural and Electronic Analysis: Calculating molecular geometry, frontier molecular orbital energies (HOMO-LUMO), and mapping molecular electrostatic potential to predict reactive sites. mdpi.com

Tautomeric Stability: Investigating the relative stability of the 4-imino-6-one tautomer versus potential 4-amino-6-hydroxy or other forms, which is crucial for understanding its chemical behavior and biological interactions.

Reaction Mechanisms: Modeling potential synthetic pathways to elucidate transition states and reaction energetics, thereby guiding the optimization of reaction conditions.

Molecular Docking: In silico screening against various biological targets (e.g., kinases, enzymes, receptors) to predict potential pharmacological activities and guide experimental testing. nih.govmdpi.comrsc.org Such studies have successfully identified promising antibacterial and anticancer pyridazinone derivatives and would be a logical first step in exploring the bio-potential of the target compound. mdpi.comrsc.org

Expanding the Scope of Chemical and Biological Applications

The pyridazinone nucleus is a privileged scaffold, renowned for an extensive spectrum of biological activities. sarpublication.comscholarsresearchlibrary.com This history provides a fertile ground for hypotheses regarding the potential applications of this compound. A systematic evaluation of its biological profile is a critical future endeavor.

Based on activities reported for analogous compounds, key areas for investigation include:

Anticancer Activity: Many pyridazinone derivatives exhibit potent anti-proliferative effects against various cancer cell lines. rsc.orgnih.gov Screening against a panel of human cancer cells, such as the NCI-60, would be a high-priority starting point.

Antimicrobial Properties: With the rise of antibiotic resistance, new antibacterial and antifungal agents are urgently needed. The pyridazinone scaffold has yielded compounds with significant activity against resistant bacterial strains and fungi, making this a promising area of exploration. mdpi.comrsc.org

Enzyme Inhibition: Derivatives have shown activity as inhibitors of enzymes like COX-1/COX-2 and 15-LOX, suggesting potential as anti-inflammatory agents. nih.govmdpi.com

Agrochemical Applications: The pyridazinone class includes established herbicides. researchgate.net Evaluating the compound for herbicidal and pesticidal properties could open applications in agriculture.

The following table summarizes potential biological applications that warrant investigation.

| Potential Application | Rationale Based on Analogous Pyridazinone Derivatives | Key Research Steps |

| Anticancer | Derivatives show anti-proliferative effects and can modulate apoptotic pathways. rsc.orgnih.gov | In vitro screening against a panel of cancer cell lines (e.g., HCT116, MCF-7). |

| Antimicrobial | Documented activity against resistant bacteria (e.g., MRSA) and fungi (e.g., Candida albicans). mdpi.comrsc.org | Minimum Inhibitory Concentration (MIC) assays against a broad spectrum of pathogens. |

| Anti-inflammatory | Known to act as dual COX/LOX inhibitors. nih.govmdpi.com | In vitro enzymatic assays for COX-1, COX-2, and LOX inhibition. |

| Agrochemical | The pyridazinone core is found in commercial herbicides. researchgate.net | Evaluation of pre- and post-emergent herbicidal activity; insecticidal screening. |

Interdisciplinary Research Opportunities in this compound Chemistry

Realizing the full potential of this compound will necessitate a highly collaborative, interdisciplinary approach. The complexity of modern drug discovery and materials science requires the integration of diverse expertise.

Future research should foster collaborations between:

Synthetic Organic Chemists and Computational Chemists: To design and execute efficient, predictable synthetic routes and to understand the fundamental properties of the molecule. mdpi.com

Medicinal Chemists and Pharmacologists: To systematically screen the compound for a wide range of biological activities and to perform structure-activity relationship (SAR) studies to optimize lead compounds. nih.govnih.gov

Biochemists and Structural Biologists: To elucidate the mechanism of action for any observed biological activity, including identifying protein targets and characterizing binding interactions through techniques like X-ray crystallography.

Agrochemical Scientists and Biologists: To explore potential applications in crop protection, investigating efficacy, selectivity, and environmental impact. researchgate.net

By pursuing these integrated research avenues, the scientific community can systematically uncover the chemical and biological properties of this compound, potentially transforming it from an unknown entity into a valuable molecule with significant applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.